![molecular formula C21H24N2O2 B2968678 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide CAS No. 2034526-59-3](/img/structure/B2968678.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide
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Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide, also known as AM404, is a molecule that has been extensively studied in scientific research due to its potential therapeutic benefits. This compound is a derivative of acetaminophen and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. In
Scientific Research Applications
Enantioselective Synthesis
- N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide and its derivatives are valuable in the enantioselective synthesis of chiral intermediates for ACE inhibitor drugs. The optimization of synthesis processes for such compounds is critical in pharmaceutical manufacturing (Liu-jian Duan, 2009).
Estrogenic Actions in Cells
- Hydroxylated derivatives of similar compounds show estrogenic actions in rat and human cells. They stimulate prolactin production in rat pituitary cells, progesterone receptor synthesis in MCF-7 cells, and proliferation of MCF-7 cells (S. Robinson, R. Koch, V. Jordan, 1988).
Antipsychotic-like Efficacy
- Compounds with a similar structure have been studied for their antipsychotic-like efficacy, specifically as 5-hydroxytryptamine (5-HT)2A receptor inverse agonists. This has implications in treating conditions like schizophrenia (K. Vanover et al., 2006).
Aromatase Inhibitors for Cancer Treatment
- Alkylated derivatives of these compounds have been synthesized and evaluated for their potential in inhibiting estrogen biosynthesis, indicating potential application in the treatment of hormone-dependent breast cancer (R. Hartmann, C. Batzl, 1986).
Anti-Inflammatory and Antipyretic Activities
- Similar compounds have shown potent anti-inflammatory and antipyretic properties, which could be beneficial in developing new treatments for inflammatory diseases (C. Winter, E. Risley, G. Nuss, 1963).
Antiviral Properties
- Certain indole derivatives exhibit broad-spectrum antiviral activity, including against influenza A and B viruses and hepatitis C virus (HCV). This highlights their potential in developing new antiviral therapies (Y. S. Boriskin, I. Leneva, E. Pécheur, S. Polyak, 2008).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-18(15-7-5-4-6-8-15)21(25)22-14-20(24)17-9-10-19-16(13-17)11-12-23(19)2/h4-13,18,20,24H,3,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQNFJUDQMUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide |
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